(2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one
Description
(2R,4S)-3-Benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one is a chiral oxazolidinone derivative characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its stereochemistry at positions 2 (R-configuration) and 4 (S-configuration), along with the benzoyl (C₆H₅CO-), benzyl (C₆H₅CH₂-), and phenyl (C₆H₅) substituents, confers unique conformational and electronic properties. This compound is primarily utilized in asymmetric synthesis as a chiral auxiliary or catalyst due to its rigid framework and ability to induce stereoselectivity in organic reactions .
Properties
IUPAC Name |
(2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-21(18-12-6-2-7-13-18)24-20(16-17-10-4-1-5-11-17)23(26)27-22(24)19-14-8-3-9-15-19/h1-15,20,22H,16H2/t20-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIYMSGCSHJWRW-RBBKRZOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)OC(N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)O[C@@H](N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601190072 | |
| Record name | (2R,4S)-3-Benzoyl-2-phenyl-4-(phenylmethyl)-5-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601190072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113806-30-7 | |
| Record name | (2R,4S)-3-Benzoyl-2-phenyl-4-(phenylmethyl)-5-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113806-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,4S)-3-Benzoyl-2-phenyl-4-(phenylmethyl)-5-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601190072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one typically involves the formation of the oxazolidinone ring followed by the introduction of the benzoyl, benzyl, and phenyl groups. One common method involves the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like p-toluenesulfonic acid or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of reagents and conditions is crucial to minimize by-products and ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the oxazolidinone ring or the attached aromatic groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups using reagents like sodium hydride or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Chiral Auxiliary in Asymmetric Synthesis
One of the primary applications of (2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one is its function as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial for the production of enantiomerically pure compounds, which are essential in pharmaceuticals due to the differing biological activities of enantiomers.
Case Study: Synthesis of Amino Acids
In a study published in 2012, researchers utilized this oxazolidinone derivative to synthesize various amino acids with high enantioselectivity. The compound facilitated the formation of carbon-carbon bonds while maintaining the desired stereochemistry, demonstrating its effectiveness as a chiral auxiliary .
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic properties. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.
Potential CNS Agent
Research indicates that this compound may act as a central nervous system (CNS) agent. Its ability to modulate neurotransmitter systems could lead to applications in treating neurological disorders .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in various synthetic pathways. Its versatility allows chemists to create complex molecules through diverse reactions.
Example: Synthesis of Heterocycles
The compound has been employed in synthesizing heterocyclic compounds that are pivotal in drug discovery. By utilizing its electrophilic nature, researchers have successfully developed new heterocyclic frameworks that exhibit promising biological activities .
Mechanism of Action
The mechanism by which (2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one exerts its effects is largely dependent on its interaction with molecular targets. The oxazolidinone ring can interact with various enzymes and receptors, influencing their activity. The benzoyl, benzyl, and phenyl groups can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking .
Comparison with Similar Compounds
Comparison with Structural Analogues
Stereochemical and Structural Variations
Oxazolidinones exhibit significant diversity in biological and synthetic applications depending on substituent patterns and stereochemistry. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Stereochemical Influence on Bioactivity
Evidence from Fidarestat isomers highlights the critical role of stereochemistry. The (2R,4S)-Fidarestat isomer exhibits a 2.5-fold higher binding affinity (ΔΔG = −1.4 kcal/mol) to aldose reductase (ALR2) than the (2S,4S)-isomer due to optimal alignment of the nitro group with the enzyme’s active site . This mirrors the importance of the (2R,4S) configuration in the target compound for chiral induction.
Crystallographic and Conformational Analysis
- Target Compound: The crystal structure of (2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-oxazolidin-5-one (monoclinic, space group C2, a = 23.66 Å, β = 117.47°) reveals a cis arrangement of tert-butyl and benzyl groups, stabilizing the oxazolidinone ring through van der Waals interactions .
- Analogues: (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone adopts a planar conformation with intramolecular hydrogen bonding (O–H···O, d = 2.73 Å), enhancing thermal stability .
Biological Activity
(2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one is a compound belonging to the oxazolidinone family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a central oxazolidinone ring with various substituents that contribute to its biological properties.
Antimicrobial Activity
Research indicates that oxazolidinones exhibit significant antimicrobial properties. A study demonstrated that related oxazolidinones possess activity against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism of action is primarily through inhibition of bacterial protein synthesis.
Cytotoxicity and Anticancer Potential
Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in non-small cell lung cancer (NSCLC) cell lines with IC50 values around 15 μg/mL .
| Cell Line | IC50 (μg/mL) | Effect |
|---|---|---|
| NSCLC-N6 | 15.26 | Apoptosis induction |
| P388 | 11.26 | Cytotoxicity observed |
The proposed mechanism involves the compound's ability to disrupt protein synthesis in cancer cells by targeting the ribosomal machinery. This leads to cell cycle arrest and subsequent apoptosis .
Case Studies
A notable case study examined the effects of this compound on a panel of cancer cell lines. The study highlighted its selectivity towards malignant cells compared to normal cells, suggesting a potential therapeutic index favorable for anticancer drug development.
Q & A
Basic Question: What are the established synthetic routes for (2R,4S)-3-benzoyl-4-benzyl-2-phenyl-1,3-oxazolidin-5-one, and how can reaction conditions be optimized for higher enantiomeric excess?
Answer:
The compound is typically synthesized via cyclocondensation of chiral amino alcohols with carbonyl derivatives. A common approach involves:
Chiral Auxiliary Strategy : Using (2R,4S)-configured amino alcohol precursors, followed by benzoylation and cyclization under mild acidic conditions (e.g., HCl/THF) .
Optimization Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
